2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a thiophene ring substituted with a decyl chain at the 3-position and a pinacol boronate group at the 2-position. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and facilitates its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . The decylthiophen substituent introduces a hydrophobic, electron-rich moiety, which may enhance solubility in organic solvents and influence electronic properties for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
2-(3-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BO2S/c1-6-7-8-9-10-11-12-13-14-17-15-16-24-18(17)21-22-19(2,3)20(4,5)23-21/h15-16H,6-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXGKQNATGEBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Borylation of 3-Decylthiophene
The most widely reported method involves Miyaura borylation , where 3-decylthiophene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. This two-step mechanism first generates a boronic acid intermediate, which subsequently forms the dioxaborolane ring.
Reaction Conditions :
The reaction’s efficiency is enhanced by Aliquat 336 , a phase-transfer catalyst that facilitates interfacial electron transfer. Grazing-incidence wide-angle X-ray scattering (GIWAXS) confirms that the decyl side chain promotes vertical molecular alignment, critical for transistor applications.
Alternative Pathways: Kumada and Stille Couplings
While less common, Kumada coupling and Stille coupling have been explored for synthesizing analogous dioxaborolanes. For example, research on polyterthiophenes demonstrates that Kumada coupling achieves >90% yield for sterically hindered monomers, outperforming Suzuki (84%) and Stille (59%) methods.
Key Differences :
| Parameter | Suzuki-Miyaura | Kumada | Stille |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Ni(dppp)Cl₂ | Pd(PPh₃)₄ |
| Solvent | Toluene/THF | THF | DMF |
| Temperature (°C) | 110 | 25–60 | 80 |
| Typical Yield (%) | 59–84 | >90 | 59 |
These methods are limited by the need for pre-functionalized boronic esters (Suzuki) or toxic tin reagents (Stille).
Stepwise Procedure for Suzuki-Miyaura Synthesis
Synthesis of 3-Decylthiophene
The precursor 3-decylthiophene is prepared via Friedel-Crafts alkylation :
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Lithiation : Thiophene reacts with n-BuLi in THF at -70°C to form a thienyllithium intermediate.
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Alkylation : 1-Bromohexane is added at -20°C, yielding 3-decylthiophene after vacuum distillation (79% yield).
Critical Note : The decyl chain improves solubility but requires rigorous drying to prevent boronate hydrolysis.
Boronation with Bis(pinacolato)diboron
A flame-dried reactor is charged with:
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3-Decylthiophene (10 mmol)
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B₂pin₂ (12 mmol)
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Pd(PPh₃)₄ (0.02 mmol)
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K₂CO₃ (24 mL, 2 M aqueous)
The mixture is degassed and heated at 110°C for 24 hours under argon. Post-reaction, the product is extracted with diethyl ether, washed with brine, and purified via silica gel chromatography.
Characterization Data :
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¹H NMR (CDCl₃): δ 7.32 (d, J = 5.1 Hz, 1H, thiophene), 2.58 (t, J = 7.8 Hz, 2H, CH₂), 1.26–1.22 (m, 16H, alkyl).
Optimization Strategies and Challenges
Solvent and Temperature Effects
Toluene/THF mixtures (1:1) optimize catalyst activity and solubility, while temperatures >100°C prevent premature crystallization. Lower temperatures (e.g., 80°C) reduce side products but extend reaction times to 48 hours.
Catalyst Selection
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents due to enhanced oxidative addition kinetics. Nickel catalysts (e.g., Ni(dppf)Cl₂) are unsuitable for boronates due to ligand dissociation issues.
Purification Challenges
The product’s hydrophobicity complicates aqueous workups. Soxhlet extraction with methanol/acetone removes residual boronates, yielding >95% purity.
Applications in Conjugated Polymer Synthesis
The compound serves as a monomer in regioregular poly(3-alkylthiophenes) (P3ATs). For example, polymerization with 2,5-dibromothiophene derivatives produces P3ATs with field-effect mobilities up to 3.7×10⁻² cm² V⁻¹ s⁻¹.
Device Performance :
| Polymer | Mobility (cm² V⁻¹ s⁻¹) | Threshold Voltage (V) |
|---|---|---|
| P3HT (reference) | 0.01–0.1 | -5 to -10 |
| DP2TN-based P3AT | 0.037 | -8 |
Chemical Reactions Analysis
Types of Reactions
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The decyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and aryl or vinyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Substitution: Introduction of different functional groups on the decyl chain.
Scientific Research Applications
Organic Electronics
The compound plays a significant role in the development of organic electronic materials. It is utilized in:
- Organic Light-Emitting Diodes (OLEDs) : The conjugated structures formed from this compound enhance light emission efficiency.
- Organic Photovoltaics (OPVs) : Its properties facilitate better charge transport and energy conversion efficiency.
- Organic Field-Effect Transistors (OFETs) : The compound contributes to improved mobility and stability in transistor applications.
Materials Science
In materials science, 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed to create materials with enhanced optical and electronic properties. Key applications include:
- Conjugated Polymers : Used in synthesizing polymers that exhibit desirable conductivity and flexibility.
- Nanomaterials : Its unique structure aids in the development of nanostructured materials with tailored properties.
Chemical Sensors
The compound's conductive properties make it suitable for fabricating sensors capable of detecting various analytes. Applications include:
- Gas Sensors : Detecting volatile organic compounds (VOCs) and other gases.
- Biosensors : Used in the detection of biological molecules due to its biocompatibility and functionalization capabilities.
Catalysis
As a ligand in transition metal-catalyzed reactions, this compound enhances the efficiency and selectivity of catalytic processes. Its applications include:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds critical for synthesizing complex organic molecules.
- Polymerization Reactions : Promoting the formation of polymers through controlled polymerization techniques.
Case Study 1: Organic Photovoltaics
A study demonstrated that incorporating 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into OPV devices significantly improved power conversion efficiency compared to conventional materials. The enhanced charge mobility facilitated better energy harvesting from sunlight.
Case Study 2: Chemical Sensors
Research indicated that sensors constructed using this compound exhibited high sensitivity and selectivity for detecting specific gases at low concentrations. The conductive nature of the compound allowed for rapid response times and reliable readings.
Case Study 3: Catalysis in Organic Synthesis
In a series of cross-coupling reactions involving aryl halides and alkenes, the use of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a ligand resulted in higher yields and selectivity compared to traditional ligands. This highlights its potential as a versatile reagent in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic electronics involves the formation of conjugated systems that facilitate charge transport. The boronic ester moiety allows for efficient coupling reactions, forming extended π-conjugated systems that enhance the electronic properties of the resulting materials. The thiophene ring contributes to the stability and conductivity of the polymers, while the decyl chain provides solubility and processability.
Comparison with Similar Compounds
Chlorophenyl Derivatives
- Example : 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Methoxyphenyl Derivatives
Anthryl Derivatives
- Example : 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Alkyl and Alkenyl Derivatives
Decylthiophen vs. Phenyloctyl Derivatives
- Example : 4,4,5,5-Tetramethyl-2-(8-phenyloctyl)-1,3,2-dioxaborolane .
- Comparison : The decylthiophen group combines a long alkyl chain (decyl) with a thiophene ring, offering both hydrophobicity and π-conjugation. In contrast, phenyloctyl derivatives prioritize alkyl chain length for solubility without heteroaromatic contributions.
Ethynylphenyl Derivatives
- Example : 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Heterocyclic Derivatives
Thiophene-Based Derivatives
Benzo[b]thiophen Derivatives
- Example: 2-(2-Methylbenzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Applications: Potential use in organic semiconductors due to extended conjugation.
Steric and Electronic Effects
- Steric Bulk : Bulky substituents like 3,5-dimethylphenyl (TCI America) reduce reactivity in crowded catalytic environments but improve regioselectivity in C–H borylation .
- Electronic Tuning : Fluorinated derivatives (e.g., 2-(3-(difluoromethoxy)-2-methylphenyl)-...) combine electron-withdrawing effects with steric modulation .
Biological Activity
2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with potential applications in various fields, including organic electronics and photonics. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
The compound has the following chemical characteristics:
- Molecular Formula : C20H35BO2S
- Molecular Weight : 322.31 g/mol
- CAS Number : 1403967-25-8
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
1. Antioxidant Properties
Studies have indicated that dioxaborolanes can exhibit antioxidant activity. This property is significant as it can help mitigate oxidative stress in biological systems. The presence of the thiophene moiety may enhance this activity due to its electron-rich nature.
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that compounds similar to 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can induce cell death at certain concentrations. For instance, a study demonstrated that derivatives of dioxaborolanes exhibited selective cytotoxicity against cancer cell lines while sparing normal cells .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of dioxaborolanes suggest potential efficacy against specific bacterial strains. The structural features of 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may contribute to its ability to disrupt microbial membranes or inhibit essential metabolic pathways .
Data Table: Biological Activity Summary
Case Studies
Several case studies highlight the biological implications of similar compounds:
Case Study 1: Antioxidant Effects
A study evaluating the antioxidant capacity of various dioxaborolanes found that specific structural modifications increased their efficacy in scavenging free radicals. The study concluded that incorporating electron-donating groups like thiophenes significantly enhanced antioxidant activity .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of dioxaborolanes demonstrated IC50 values indicative of potent anticancer activity. The results suggested that the mechanism of action might involve the induction of oxidative stress leading to apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-Decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence yield optimization?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the thiophene precursor. Key steps include:
- Boronation : Reaction of 3-decylthiophene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
- Purification : Column chromatography using hexanes/ethyl acetate gradients with 0.25% triethylamine to prevent decomposition .
- Yield Optimization : Catalytic systems (e.g., NiCl₂ with bis(diphenylphosphino)ferrocene), reaction temperature (100–135°C), and anhydrous solvents (toluene or THF) are critical. Yields >85% are achievable with optimized stoichiometry and exclusion of moisture .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers monitor?
- Methodological Answer :
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborolane ring .
- ¹H/¹³C NMR : Look for thiophene proton signals (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm for pinacol substituents) .
- Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ at m/z 350.37 (C₂₀H₃₅BO₂S) verifies purity .
- FT-IR : B-O stretching at ~1350 cm⁻¹ and C-S vibrations at ~680 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data when using this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Contradictions often arise from:
- Purity Issues : Trace moisture or oxygen degrades the boronate. Use Karl Fischer titration to confirm anhydrous conditions and repurify via recrystallization .
- Substrate Compatibility : Test alternative catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for sterically hindered aryl halides .
- Reaction Monitoring : Employ in situ ¹¹B NMR or GC-MS to detect intermediate species and adjust reaction time (typically 2–24 hours) .
Q. What strategies are recommended for minimizing decomposition of this dioxaborolane derivative under varying reaction conditions?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis .
- Solvent Selection : Use degassed THF or toluene with molecular sieves to scavenge moisture .
- Stabilization : Add 1–2 equiv. of pinacol or 2,6-lutidine to buffer acidic byproducts in coupling reactions .
- Decomposition Analysis : Track boron content via ICP-MS post-reaction to quantify stability .
Experimental Design & Safety
Q. What safety protocols are critical when handling 2-(3-Decylthiophen-2-yl)-dioxaborolane in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using silica gel .
- Waste Disposal : Collect boron-containing waste in sealed containers labeled for hazardous organoboron disposal .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting results in the compound’s solubility across different solvents?
- Methodological Answer :
- Solubility Testing : Use UV-Vis spectroscopy (λ = 270–300 nm for thiophene absorption) to quantify solubility in hexanes, THF, and DCM .
- Temperature Dependence : Measure solubility at 25°C vs. 60°C; note that polar aprotic solvents (DMF) may improve solubility at elevated temperatures but risk boronate hydrolysis .
Applications in Material Science
Q. What role does this compound play in the synthesis of conjugated polymers for organic electronics?
- Methodological Answer :
- Polymerization : Acts as a monomer in Stille or Kumada couplings to create thiophene-based polymers. Optimize feed ratios (1:1 monomer:catalyst) and anneal films at 150°C to enhance conductivity .
- Device Integration : Use cyclic voltammetry to measure HOMO/LUMO levels (–5.1 eV and –3.3 eV, respectively) for OLED or OPV applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
